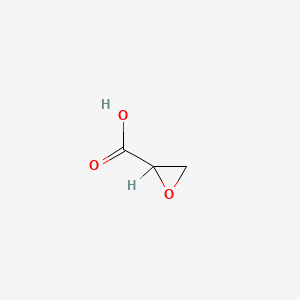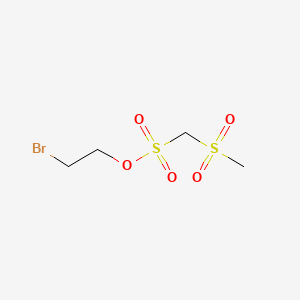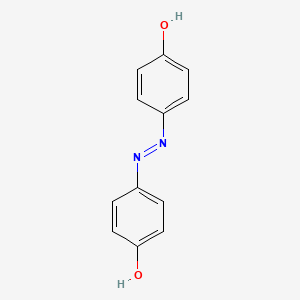
Ácido 9-fenantrenocarboxílico
Descripción general
Descripción
9-Phenanthrenecarboxylic acid is an organic compound with the molecular formula C15H10O2. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features a carboxyl group attached to the ninth carbon atom of the phenanthrene structure. This compound is typically found as a pale brown solid and is used as an intermediate in organic synthesis .
Aplicaciones Científicas De Investigación
9-Phenanthrenecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of compounds with anti-cancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Biochemical Pathways
9-Phenanthrenecarboxylic acid is involved in the degradation of polycyclic aromatic hydrocarbons (PAHs) . The degradation of 4,5-phenanthrenedicarboxylic acid, a product of pyrene degradation, branches into two pathways: the 4-phenanthrenecarboxylic acid pathway and the 5-hydroxy-4-phenanthrenecarboxylic acid pathway . Both pathways play important roles in the degradation of pyrene .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 9-Phenanthrenecarboxylic acid . .
Análisis Bioquímico
Biochemical Properties
9-Phenanthrenecarboxylic acid plays a crucial role in biochemical reactions, particularly in the degradation of polycyclic aromatic hydrocarbons. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the metabolic pathways of certain bacteria that degrade polycyclic aromatic hydrocarbons. Enzymes such as dioxygenases and hydrolases catalyze the initial steps of its degradation, leading to the formation of intermediate compounds like 4-phenanthrenecarboxylic acid and 5-hydroxy-4-phenanthrenecarboxylic acid . These interactions are essential for the breakdown and detoxification of harmful polycyclic aromatic hydrocarbons in the environment.
Cellular Effects
9-Phenanthrenecarboxylic acid has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 9-Phenanthrenecarboxylic acid can induce cytotoxicity in certain cell lines, such as human hepatic carcinoma cells (HepG2), by altering gene expression and disrupting cellular metabolism . Additionally, it has been observed to affect cell signaling pathways involved in stress responses and apoptosis, highlighting its potential impact on cellular health and function.
Molecular Mechanism
The molecular mechanism of 9-Phenanthrenecarboxylic acid involves its interaction with specific biomolecules, leading to various biochemical effects. At the molecular level, 9-Phenanthrenecarboxylic acid binds to enzymes such as dioxygenases, which catalyze the initial steps of its degradation. This binding results in the formation of intermediate compounds that are further metabolized by other enzymes . Additionally, 9-Phenanthrenecarboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-Phenanthrenecarboxylic acid can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that 9-Phenanthrenecarboxylic acid is relatively stable under certain conditions but can degrade over time when exposed to light and oxygen . This degradation can lead to the formation of various byproducts that may have different biochemical effects. Long-term exposure to 9-Phenanthrenecarboxylic acid in in vitro and in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 9-Phenanthrenecarboxylic acid vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Studies have shown that high doses of 9-Phenanthrenecarboxylic acid can cause toxic effects, including liver damage and oxidative stress in animal models . These toxic effects are often dose-dependent, with higher doses leading to more severe adverse effects.
Metabolic Pathways
9-Phenanthrenecarboxylic acid is involved in several metabolic pathways, particularly those related to the degradation of polycyclic aromatic hydrocarbons. It interacts with enzymes such as dioxygenases and hydrolases, which catalyze its initial degradation steps . The metabolic pathways of 9-Phenanthrenecarboxylic acid lead to the formation of intermediate compounds like 4-phenanthrenecarboxylic acid and 5-hydroxy-4-phenanthrenecarboxylic acid, which are further metabolized by other enzymes . These pathways are essential for the detoxification and removal of harmful polycyclic aromatic hydrocarbons from the environment.
Transport and Distribution
The transport and distribution of 9-Phenanthrenecarboxylic acid within cells and tissues involve various transporters and binding proteins. It can be transported across cell membranes by specific transporters and distributed to different cellular compartments . The localization and accumulation of 9-Phenanthrenecarboxylic acid within cells can affect its biochemical activity and function. For example, its accumulation in the liver can lead to oxidative stress and liver damage at high doses .
Subcellular Localization
The subcellular localization of 9-Phenanthrenecarboxylic acid is crucial for its activity and function. It can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, 9-Phenanthrenecarboxylic acid may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in its metabolism. These interactions can influence its biochemical effects and overall cellular function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenanthrenecarboxylic acid generally involves the Friedel-Crafts acylation of phenanthrene. The process begins with the acylation of phenanthrene using phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction produces 9-acylphenanthrene, which is then hydrolyzed to yield 9-Phenanthrenecarboxylic acid .
Industrial Production Methods: Industrial production of 9-Phenanthrenecarboxylic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 9-Phenanthrenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone.
Reduction: Reduction reactions can convert it to phenanthrene-9-carboxaldehyde.
Substitution: The carboxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride can facilitate substitution reactions.
Major Products:
Oxidation: Phenanthrenequinone
Reduction: Phenanthrene-9-carboxaldehyde
Substitution: Various substituted phenanthrene derivatives
Comparación Con Compuestos Similares
- Phenanthrene-4-carboxylic acid
- 1,2-Dihydrophenanthrene-4-carboxylic acid
- Anthracene-1-carboxylic acid
Comparison: 9-Phenanthrenecarboxylic acid is unique due to its specific substitution pattern on the phenanthrene ring. This structural feature influences its reactivity and the types of reactions it can undergo. Compared to phenanthrene-4-carboxylic acid, for example, the position of the carboxyl group in 9-Phenanthrenecarboxylic acid results in different electronic and steric effects, leading to distinct chemical behaviors .
Propiedades
IUPAC Name |
phenanthrene-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFJKKGDLAICPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10232532 | |
| Record name | 9-Phenanthrenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10232532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
837-45-6 | |
| Record name | 9-Phenanthrenecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000837456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Phenanthrenecarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1922 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Phenanthrenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10232532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(2'-Phenyl-2,4'-bithiazole-4-yl)carbonylamino]propyldimethylsulfonium](/img/structure/B1221586.png)









![2-[(1-Acetyl-1H-indol-3-YL)amino]benzoic acid](/img/structure/B1221603.png)



